2-Bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide
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Overview
Description
2-Bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is a complex organic compound that features a bromine atom, methoxy groups, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide typically involves multiple steps. One common route starts with the bromination of 5-methoxyaniline to form 2-bromo-5-methoxyaniline
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy groups and thiophene ring can participate in redox reactions.
Coupling Reactions: The compound can form bonds with other aromatic systems through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-Bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy groups can participate in binding interactions, while the thiophene ring can enhance the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-Bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide apart from similar compounds is its combination of functional groups and the presence of the thiophene ring
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-10-4-7-15(22-10)14(21-3)9-18-16(19)12-8-11(20-2)5-6-13(12)17/h4-8,14H,9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIZLZABNDGWIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=C(C=CC(=C2)OC)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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